

# A Spectroscopic Comparison of Aminomethylated Phenol Hydrochlorides: A Guide for Researchers

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## Compound of Interest

Compound Name: 2-(Aminomethyl)-4-methylphenol hydrochloride

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This guide provides a comprehensive spectroscopic comparison of a homologous series of aminomethylated phenol hydrochlorides, including 2-((Dimethylamino)methyl)phenol hydrochloride, 2-((Diethylamino)methyl)phenol hydrochloride, and 2-(Piperidin-1-ylmethyl)phenol hydrochloride. It is intended for researchers, scientists, and drug development professionals working with these and similar compounds. This document presents quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS) fragmentation analysis. Detailed experimental protocols are provided to ensure reproducibility.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three aminomethylated phenol hydrochlorides. These compounds are synthesized via the Mannich reaction, a classic method in organic chemistry for the aminoalkylation of acidic protons.

### Table 1: $^1\text{H}$ NMR and $^{13}\text{C}$ NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The data presented below was obtained in Deuterated Dimethyl

Sulfoxide (DMSO-d<sub>6</sub>).

Compound	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)
2- ((Dimethylamino)methyl)phenol HCl	10.5 (br s, 1H, OH), 9.8 (br s, 1H, NH+), 7.2-6.8 (m, 4H, Ar-H), 4.1 (s, 2H, CH <sub>2</sub> ), 2.7 (s, 6H, N(CH <sub>3</sub> ) <sub>2</sub> )	155.0 (Ar-C-OH), 130.0-115.0 (Ar-C), 58.0 (CH <sub>2</sub> ), 42.0 (N(CH <sub>3</sub> ) <sub>2</sub> )
2- ((Diethylamino)methyl)phenol HCl	10.6 (br s, 1H, OH), 9.9 (br s, 1H, NH+), 7.2-6.8 (m, 4H, Ar-H), 4.2 (s, 2H, CH <sub>2</sub> ), 3.0 (q, 4H, N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub> ), 1.2 (t, 6H, N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub> )	155.1 (Ar-C-OH), 130.1-115.2 (Ar-C), 55.0 (CH <sub>2</sub> ), 47.0 (N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub> ), 11.0 (N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub> )
2-(Piperidin-1-ylmethyl)phenol HCl	10.7 (br s, 1H, OH), 10.0 (br s, 1H, NH+), 7.2-6.8 (m, 4H, Ar-H), 4.1 (s, 2H, CH <sub>2</sub> ), 3.4-2.9 (m, 4H, piperidine-H <sub>α</sub> ), 1.8-1.5 (m, 6H, piperidine-H <sub>β,γ</sub> )	155.2 (Ar-C-OH), 130.2-115.3 (Ar-C), 59.0 (CH <sub>2</sub> ), 52.0 (piperidine-C <sub>α</sub> ), 23.0 (piperidine-C <sub>β</sub> ), 21.0 (piperidine-C <sub>γ</sub> )

## Table 2: FT-IR Spectral Data

FT-IR spectroscopy provides information about the functional groups present in a molecule. The data below highlights the characteristic absorption bands.

Compound	O-H Stretch (cm <sup>-1</sup> )	N-H <sup>+</sup> Stretch (cm <sup>-1</sup> )	C-N Stretch (cm <sup>-1</sup> )	Ar-H Bending (cm <sup>-1</sup> )
2-((Dimethylamino)methyl)phenol HCl	3400-3200 (broad)	2700-2400 (broad)	1150	750 (ortho-subst.)
2-((Diethylamino)methyl)phenol HCl	3410-3210 (broad)	2710-2410 (broad)	1160	755 (ortho-subst.)
2-(Piperidin-1-ylmethyl)phenol HCl	3420-3220 (broad)	2720-2420 (broad)	1170	760 (ortho-subst.)

### Table 3: UV-Vis Spectral Data

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The data below was obtained in ethanol.

Compound	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , M <sup>-1</sup> cm <sup>-1</sup> )
2-((Dimethylamino)methyl)phenol HCl	275	~2000
2-((Diethylamino)methyl)phenol HCl	276	~2100
2-(Piperidin-1-ylmethyl)phenol HCl	275	~2050

### Table 4: Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The data below corresponds to the most abundant fragments observed under

Electron Ionization (EI).

Compound	Molecular Ion [M] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
2- ((Dimethylamino)methyl)pheno l	151	107 (M - N(CH <sub>3</sub> ) <sub>2</sub> ), 91, 77
2- ((Diethylamino)methyl)phenol	179	107 (M - N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub> ), 91, 77
2-(Piperidin-1-ylmethyl)phenol	191	107 (M - piperidine), 91, 77

## Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

### Synthesis of Aminomethylated Phenol Hydrochlorides (General Procedure)

The aminomethylated phenols are synthesized via the Mannich reaction. To a solution of phenol (1 equivalent) in ethanol, the respective secondary amine (1.1 equivalents) and formaldehyde (1.1 equivalents, 37% aqueous solution) are added. The mixture is stirred at room temperature for 24-48 hours. The solvent is then removed under reduced pressure. The resulting oil is dissolved in diethyl ether and an ethereal solution of hydrogen chloride is added dropwise until precipitation is complete. The resulting white solid is filtered, washed with cold diethyl ether, and dried under vacuum to yield the desired aminomethylated phenol hydrochloride.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz spectrometer. Samples are prepared by dissolving approximately 10 mg of the hydrochloride salt in 0.7 mL of DMSO-d<sub>6</sub>.

Tetramethylsilane (TMS) is used as an internal standard ( $\delta$  = 0.00 ppm). For <sup>1</sup>H NMR, the spectral width is typically 0-12 ppm. For <sup>13</sup>C NMR, the spectral width is 0-160 ppm. Data is processed using standard NMR software.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on an FT-IR spectrometer using the KBr pellet method. A small amount of the hydrochloride salt is ground with anhydrous KBr and pressed into a thin pellet. The spectra are recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

## Ultraviolet-Visible (UV-Vis) Spectroscopy

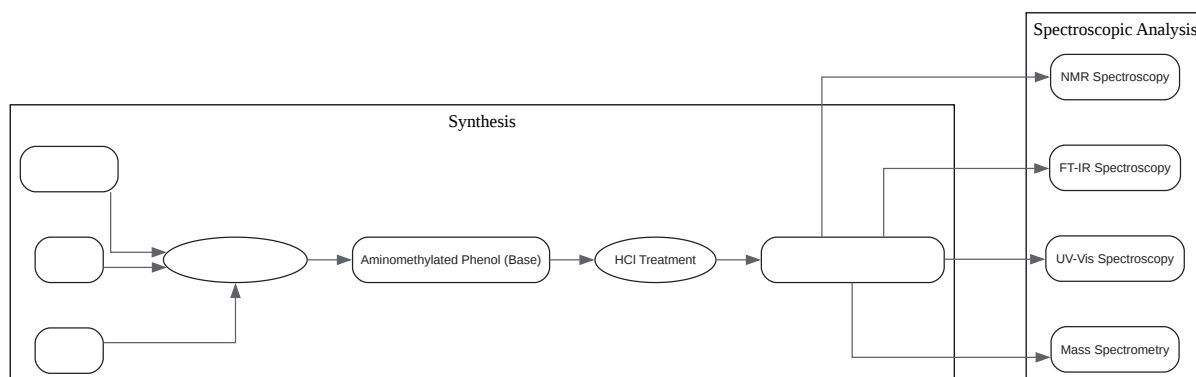
UV-Vis absorption spectra are recorded on a double-beam UV-Vis spectrophotometer. Stock solutions of the hydrochloride salts are prepared in ethanol at a concentration of 1 mg/mL. The solutions are then diluted to an appropriate concentration (e.g., 0.1 mg/mL) for analysis. Spectra are recorded in the range of 200-400 nm using a 1 cm path length quartz cuvette, with ethanol as the reference solvent.

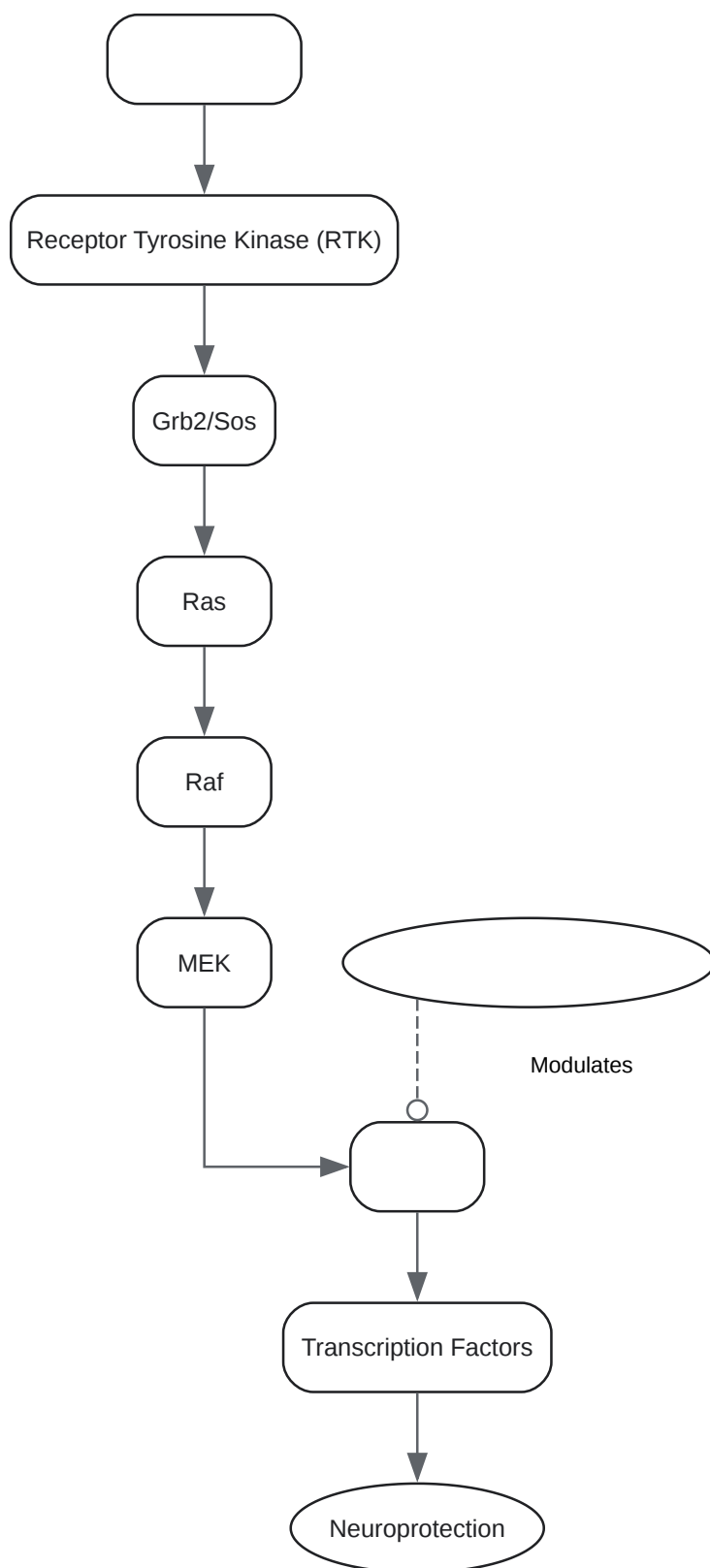
## Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The samples (as free bases, obtained by neutralization of the hydrochloride salts) are introduced via a direct insertion probe. The ionization energy is set to 70 eV. The mass-to-charge ratio ( $m/z$ ) is scanned over a range of 50-500 amu.

## Visualizations

The following diagrams illustrate the synthesis and analysis workflow, and a relevant biological signaling pathway.





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